molecular formula C11H13I B2420662 1-cyclopentyl-3-iodobenzene CAS No. 91131-69-0

1-cyclopentyl-3-iodobenzene

Cat. No.: B2420662
CAS No.: 91131-69-0
M. Wt: 272.129
InChI Key: OVGZKUTYUFZOKH-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-iodobenzene is an organic compound characterized by a benzene ring substituted with an iodine atom at the third position and a cyclopentyl group at the first position. This compound is part of the broader class of aromatic iodides, which are known for their reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-cyclopentyl-3-iodobenzene can be synthesized through several methods, with one common approach being the iodination of 1-cyclopentylbenzene. This process typically involves the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions to introduce the iodine atom into the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 1-cyclopentyl-3-iodo-benzene may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-cyclopentyl-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Suzuki-Miyaura Coupling: Palladium catalyst (Pd(PPh3)4), base (K2CO3), and solvent (THF or toluene).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).

Major Products:

    Substitution: 1-Cyclopentyl-3-methoxybenzene.

    Coupling: Various biaryl compounds.

    Reduction: 1-Cyclopentylbenzene.

Scientific Research Applications

1-cyclopentyl-3-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-iodo-benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atom. This activation facilitates various substitution and coupling reactions by making the ring more susceptible to nucleophilic attack. The cyclopentyl group can also influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

    1-Cyclopentyl-4-iodo-benzene: Similar structure but with the iodine atom at the fourth position.

    1-Cyclopentyl-2-iodo-benzene: Iodine atom at the second position.

    1-Cyclopentyl-3-bromo-benzene: Bromine atom instead of iodine.

Uniqueness: 1-cyclopentyl-3-iodobenzene is unique due to the specific positioning of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo. The presence of the cyclopentyl group also adds steric effects that can affect the compound’s behavior in various chemical processes.

Biological Activity

1-Cyclopentyl-3-iodobenzene is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its significance in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5+I\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5+\text{I}

Where the cyclopentyl group is attached to a benzene ring with an iodine substituent at the meta position.

This compound interacts with various biological targets, including adenosine receptors, which play a crucial role in cellular signaling and modulation. The compound's iodine atom may enhance its lipophilicity and influence its binding affinity to these receptors.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anti-inflammatory effects : Compounds with similar structures have been shown to modulate inflammatory pathways, potentially through the inhibition of specific receptor interactions.
  • Anticancer properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Anti-inflammatoryModulation of inflammatory cytokines
AnticancerCytotoxicity against various cancer cell lines
Receptor InteractionBinding affinity to adenosine receptors

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on microglial cells. The compound was found to inhibit the migration of these cells in response to inflammatory stimuli without inducing cell death at concentrations below 50 μM. This suggests a potential therapeutic application in treating neuroinflammatory conditions.

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested for their cytotoxic effects on breast cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced the anticancer activity, highlighting the importance of structural optimization in drug design.

Properties

IUPAC Name

1-cyclopentyl-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13I/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGZKUTYUFZOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (558 mg, 8.1 mmol) in water (10 ml) was added over 5 minutes to a cooled (5° C.) solution of 3-cyclopentyl-aniline hydrochloride (1 g, 5.1 mmol) in 6N HCl (25 ml). After 50 minutes, a solution of potassium iodide (2.02 g, 12.2 mmol) in water (10 ml) was added over 5 minutes. The mixture was then heated for 1 h at 70° C. After cooling down to room temperature, the pH was set over 11 with 6N NaOH, and the mixture was extracted three times with CH2Cl2 (3×100 ml). The combined organic layers were washed with sodium thiosulfate (75 ml) then brine (75 ml) and dried over MgSO4. The solvent was removed under reduced pressure to give 1.23 g of crude material (HPLC: 67%) which was purified by chromatography over silica gel (eluent:cyclohexane) to yield the above titled compound as an oil: 825 mg, yield: 60%.
Quantity
558 mg
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reactant
Reaction Step One
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10 mL
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1 g
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25 mL
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2.02 g
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10 mL
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0 (± 1) mol
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Yield
60%

Synthesis routes and methods II

Procedure details

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